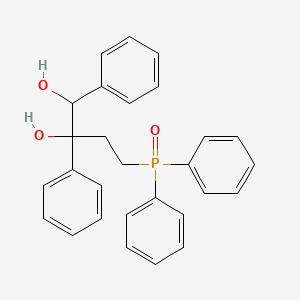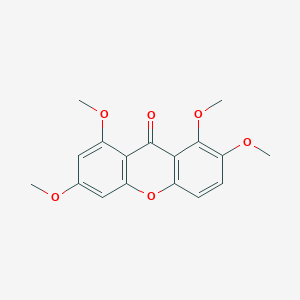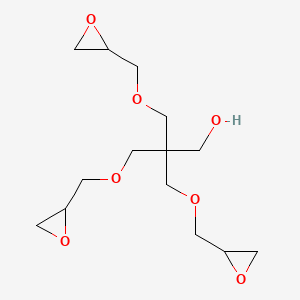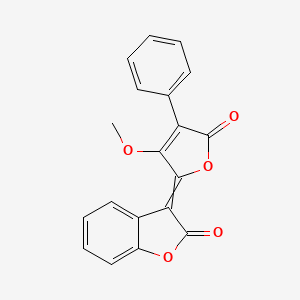
3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran and furan derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of less oxidized forms of the compound.
Substitution: Various substitution reactions can occur, where functional groups on the furan or benzofuran rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored to identify potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound’s properties may be leveraged for the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-2(3H)-one can be compared to other furan and benzofuran derivatives, such as:
- 2-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-1-benzofuran-3(2H)-one
- 3-(3-Methoxy-5-oxo-4-phenylfuran-2(5H)-ylidene)-2-benzofuran-1(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in various research and industrial applications.
Properties
CAS No. |
23670-24-8 |
|---|---|
Molecular Formula |
C19H12O5 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(3-methoxy-5-oxo-4-phenylfuran-2-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C19H12O5/c1-22-16-14(11-7-3-2-4-8-11)18(20)24-17(16)15-12-9-5-6-10-13(12)23-19(15)21/h2-10H,1H3 |
InChI Key |
ZELGBELYWRSUSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)OC1=C2C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
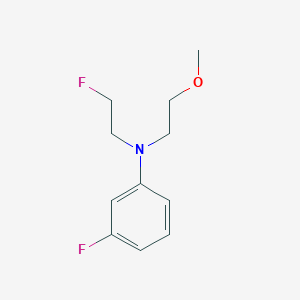
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
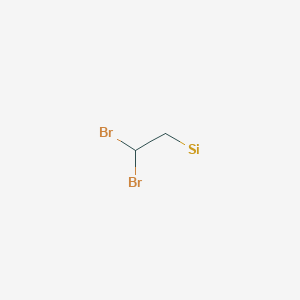
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)

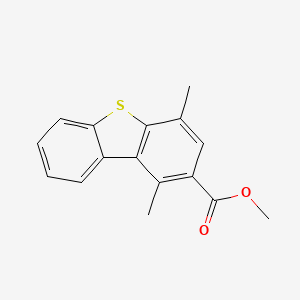
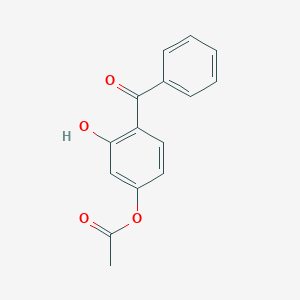
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
